2-(1H-Imidazol-4-yl)-4-methyl-1,3-thiazole
CAS No.:
Cat. No.: VC17814119
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7N3S |
---|---|
Molecular Weight | 165.22 g/mol |
IUPAC Name | 2-(1H-imidazol-5-yl)-4-methyl-1,3-thiazole |
Standard InChI | InChI=1S/C7H7N3S/c1-5-3-11-7(10-5)6-2-8-4-9-6/h2-4H,1H3,(H,8,9) |
Standard InChI Key | BDAFCBWVZHGTTI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CSC(=N1)C2=CN=CN2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structure and Functional Groups
The compound consists of a 1,3-thiazole ring substituted at position 2 with a 1H-imidazol-4-yl group and at position 4 with a methyl group. The thiazole ring (C3H3NS) provides a planar aromatic system, while the imidazole moiety (C3H4N2) introduces additional nitrogen-based reactivity. The methyl group at position 4 enhances hydrophobic interactions, influencing solubility and binding affinity .
Spectral Characterization
Infrared (IR) spectroscopy of analogous thiazole-imidazole hybrids reveals absorption bands at 3254–3207 cm⁻¹ (N–H stretching) and 1269–1265 cm⁻¹ (C=S vibrations), consistent with thioamide functionalities in precursor compounds . Nuclear magnetic resonance (NMR) data for related structures show distinct signals for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–8.1 ppm). Mass spectrometry of derivatives like 10b (m/z 413 [M⁺]) confirms molecular stability under ionization conditions .
Molecular Properties
Table 1 summarizes key physicochemical parameters inferred from structurally related compounds:
The moderate LogP value suggests balanced lipophilicity, favorable for membrane permeability in drug candidates .
Synthetic Methodologies
Carbothioamide Cyclization
A common route involves reacting furan-imidazolyl ketones with N-arylthiosemicarbazides in ethanol under acidic conditions (Scheme 1) . For example, 3a and 3b were synthesized by refluxing 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one with N-arylhydrazinecarbothioamide in HCl/EtOH, yielding thiosemicarbazones . Subsequent treatment with hydrazonyl chlorides (e.g., 4a–c) or chloroacetone facilitates cyclization into thiazole derivatives .
Alternative Diazotization Pathway
Diazotization of 8a and 8b with 4-methylbenzenediazonium chloride produces thiazole derivatives 6b and 6e, demonstrating the versatility of the thioamide group in nucleophilic substitution reactions .
Thiazolidinone Derivatives
Reaction of thiourea precursors (3a, 3b) with ethyl chloroacetate in AcONa/EtOH yields thiazolidinones (10a, 10b), characterized by IR absorption at 1743 cm⁻¹ (C=O) and NMR signals for methylene groups (δ 4.05 ppm) .
Comparative Analysis with Analogues
Table 2 contrasts 2-(1H-imidazol-4-yl)-4-methyl-1,3-thiazole with structurally related compounds:
Data gaps highlight the need for targeted bioassays on the parent compound.
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